molecular formula C17H16O3 B3025146 4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone CAS No. 898759-82-5

4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone

Cat. No.: B3025146
CAS No.: 898759-82-5
M. Wt: 268.31 g/mol
InChI Key: IGXRCXYMCBVLFJ-UHFFFAOYSA-N
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Description

4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone (CAS 898759-82-5) is a benzophenone derivative of interest in organic synthesis and pharmaceutical research . This compound has a molecular formula of C 17 H 16 O 3 and a molecular weight of 268.31 g/mol . The presence of both a dioxolane protecting group and a methyl-substituted benzophenone structure makes it a potential intermediate for the synthesis of more complex organic molecules . The compound is characterized by specific physical properties, including a predicted boiling point of approximately 430.7°C and a predicted density of 1.17 g/cm³ . For handling, researchers are advised to use appropriate personal protective equipment, including gloves, protective clothing, and eyeshields . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-2-4-15(11-12)16(18)13-5-7-14(8-6-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXRCXYMCBVLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645096
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-82-5
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone (CAS: 898759-80-3)
  • Structure : Methyl at 2-position, dioxolane at 4'.
  • Properties : Density = 1.169 g/cm³; BP = 395.5°C (predicted) .
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone (CAS: 898778-85-3)
  • Structure : Dioxolane at 3-position, methyl at 4'.
  • Key Difference : Dioxolane placement disrupts conjugation differently, possibly reducing resonance stabilization compared to the 4' isomer.

Functional Group Variations

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS: 898759-31-4)
  • Structure : Trifluoromethyl (CF₃) at 2-position; dioxolane at 3'.
  • Properties : MW = 340.29; InChIKey = RJFAWJUYLAUIDO-UHFFFAOYSA-N .
  • Key Difference : CF₃’s electron-withdrawing nature increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the methyl analog .
3-(1,3-Dioxolan-2-YL)-4'-thiomethylbenzophenone (CAS: 898779-12-9)
  • Structure : Thiomethyl (SCH₃) at 4'; dioxolane at 3'.
  • Properties : MW = 300.37; BP = 482.5°C (predicted) .
  • Key Difference: Thiomethyl’s polarizability and larger atomic radius improve solubility in nonpolar solvents, unlike the methyl group .

Halogenated Derivatives

2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898760-66-2)
  • Structure : Cl at 2,3-positions; dioxolane at 4'.
  • Properties : MW = 323.17; C₁₆H₁₂Cl₂O₃ .

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Analogs

Compound CAS MW Density (g/cm³) Boiling Point (°C) Key Functional Groups
4'-(Dioxolan-2-YL)-3-methyl 898759-80-3 268.31 1.169 395.5 (predicted) Methyl, Dioxolane
2,3-Dichloro-4'-dioxolan-2-YL 898760-66-2 323.17 - - Cl, Dioxolane
3'-(Dioxolan-2-YL)-2-CF₃ 898759-31-4 340.29 - - CF₃, Dioxolane
4'-(Dioxolan-2-YL)benzophenone 103741-08-8 254.28 - - Dioxolane (no methyl)
  • Reactivity Trends :
    • Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilicity at the ketone, favoring nucleophilic attacks .
    • Thiomethyl derivatives exhibit higher nucleophilicity at sulfur, enabling unique thiol-ene click reactions .

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound this compound consists of a benzophenone core modified with a dioxolane ring. Its molecular formula is C15_{15}H14_{14}O3_{3}, and it exhibits properties typical of both aromatic compounds and dioxolanes.

Antimicrobial Activity

Research indicates that benzophenones can exhibit antimicrobial properties. A study highlighted that derivatives of benzophenone showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) suggests that modifications to the benzophenone core can enhance its efficacy against microbial pathogens .

Cytotoxicity and Antitumor Potential

Preliminary studies have suggested that benzophenone derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through the activation of specific pathways. The potential for this compound to act as an antitumor agent warrants further investigation .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound.

Acute Toxicity

Acute toxicity studies have indicated that dioxolane derivatives can cause irritation upon exposure. For example, inhalation studies have shown that certain dioxolanes lead to respiratory irritation and other local effects without significant systemic toxicity at lower concentrations .

Long-term Effects

Long-term exposure assessments are necessary to determine any potential carcinogenic effects or chronic toxicity associated with prolonged use. Current data suggest that while some derivatives show promise as therapeutic agents, their safety profiles must be rigorously evaluated through comprehensive toxicological studies .

Case Studies

StudyFindings
In vitro study on antimicrobial activity Showed significant inhibition of bacterial growth by benzophenone derivatives, indicating potential for use as antimicrobial agents .
Cytotoxicity assessment Related compounds demonstrated apoptosis in various cancer cell lines, suggesting a need for further exploration into the antitumor capabilities of this compound .
Toxicological evaluation Indicated local irritation effects without systemic toxicity at certain exposure levels; further studies needed for long-term effects .

Q & A

Q. Key Considerations :

FactorImpact
Catalyst (Lewis vs. Brønsted acid)AlCl₃ favors electrophilic substitution, while NaOH promotes enolate formation .
Solvent PolarityPolar solvents (e.g., DMF) stabilize intermediates but may increase side reactions .
TemperatureLower temperatures (0–5°C) reduce decomposition of acid-sensitive dioxolane groups .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.8–6.2 ppm (dioxolane protons), δ 2.3 ppm (3-methyl group), and δ 7.2–8.1 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Signals at δ 100–110 ppm (dioxolane carbons) and δ 195–200 ppm (ketone carbon) .
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C in dioxolane) .
  • UV-Vis : λmax ~290 nm (benzophenone π→π* transitions) with bathochromic shifts due to electron-donating dioxolane .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Compare with X-ray crystallography data (if available) .
    • Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with UV absorption trends .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

Example Application : Predict regioselectivity in electrophilic substitution reactions by analyzing charge distribution .

What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced Research Question
Discrepancies often arise from:

  • Catalyst Deactivation : Moisture-sensitive Lewis acids (e.g., AlCl₃) require strict anhydrous conditions. Use molecular sieves or inert atmospheres .
  • Byproduct Formation : Competing pathways (e.g., over-alkylation) can be minimized by stepwise addition of reagents .
  • Purification Challenges : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (ethanol/water) impacts purity and recovery .

Case Study : A 20% yield difference between AlCl₃ and FeCl₃ catalysts highlights the role of Lewis acid strength in stabilizing intermediates .

How does the 1,3-dioxolane ring influence the photostability and UV absorption of this compound compared to other benzophenones?

Advanced Research Question

  • Photophysical Properties :
    • The dioxolane ring enhances electron donation, red-shifting UV absorption (λmax +15 nm vs. unsubstituted benzophenone) .
    • Reduced photodegradation due to steric protection of the ketone group by the dioxolane moiety .
  • Experimental Validation :
    • Conduct accelerated UV exposure tests (e.g., 300 W Hg lamp, 72 hours) and monitor degradation via HPLC .
    • Compare quantum yields of photodegradation with analogs like 2-hydroxy-4-methoxybenzophenone .

What are the challenges in synthesizing enantiopure this compound, and how can chiral resolution be achieved?

Advanced Research Question

  • Stereochemical Considerations :
    • The dioxolane ring introduces a chiral center. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) is required .
  • Resolution Methods :
    • Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .
    • Diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid .

Basic Research Question

  • Procedure :
    • Grow single crystals via slow evaporation (solvent: chloroform/hexane).
    • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structure using SHELX .
  • Key Metrics :
    • Bond lengths: C=O (~1.21 Å), C-O in dioxolane (~1.43 Å) .
    • Torsion angles: Confirm planarity of benzophenone core and dioxolane ring orientation .

Advanced Tip : Compare experimental data with DFT-optimized geometries to validate computational models .

What role does this compound play as a synthetic intermediate in drug discovery?

Advanced Research Question

  • Applications :
    • Photoprotective Agents : Acts as a UV filter precursor in sunscreen formulations .
    • Polymer Stabilizers : Inhibits photodegradation in plastics by scavenging free radicals .
    • Pharmaceutical Intermediates : The dioxolane group can be hydrolyzed to generate reactive ketones for further functionalization .

Case Study : Hydrolysis of the dioxolane ring under acidic conditions (HCl/THF) yields 4'-carboxy-3-methylbenzophenone, a precursor for anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone
Reactant of Route 2
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4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone

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